4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate
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Description
4-[(1Z)-2-Carbamoyl-2-cyanoeth-1-EN-1-YL]-2-methoxyphenyl 2-chlorobenzoate is a useful research compound. Its molecular formula is C18H13ClN2O4 and its molecular weight is 356.76. The purity is usually 95%.
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Scientific Research Applications
Oxidative Debenzylation and Protecting Groups
One study details the oxidative debenzylation of 4-methoxy-α-methylbenzyl esters, introducing a new protecting group for carboxylic acids. This process, compatible with various functional groups, highlights the utility of such chemical modifications in synthesizing complex molecules efficiently (Yoo, Kim, & Kyu, 1990).
Selective Metal Extraction
Research into acyclic polyether dicarboxylic acids with pseudo-18-crown-6 frameworks, including comparative studies with monocarboxylic acid analogues, demonstrates applications in selective metal extraction. This includes innovations for efficient lead(II) extraction, showcasing the role of molecular design in environmental and analytical chemistry (Hayashita et al., 1999).
Building Blocks for Synthesis
Another study focuses on the synthesis of 4-silacyclohexan-1-ones and related compounds, highlighting the versatility of specific silicon protecting groups in the construction of complex molecular structures. These findings underscore the importance of such compounds as building blocks for further chemical synthesis (Fischer, Burschka, & Tacke, 2014).
Liquid Crystalline Properties
The synthesis and characterization of mesogenic series based on Schiff base-ester linkages and disubstituted naphthalene ring systems reveal insights into the liquid crystalline properties of such compounds. This research contributes to the understanding of the structural factors influencing mesophase behavior, with implications for the development of novel liquid crystalline materials (Thaker et al., 2012).
Bacterial Degradation Pathways
A study on the bacterial degradation of polychlorinated biphenyls (PCBs) by Pseudomonas cepacia outlines a meta cleavage pathway for 4-chlorobenzoate, a central intermediate in the metabolism of 4-chlorobiphenyl. This research highlights the microbial pathways capable of breaking down persistent organic pollutants, contributing to bioremediation strategies (Arensdorf & Focht, 1995).
Properties
IUPAC Name |
[4-[(Z)-3-amino-2-cyano-3-oxoprop-1-enyl]-2-methoxyphenyl] 2-chlorobenzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O4/c1-24-16-9-11(8-12(10-20)17(21)22)6-7-15(16)25-18(23)13-4-2-3-5-14(13)19/h2-9H,1H3,(H2,21,22)/b12-8- |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBVOPCTPNTKFN-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)N)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(/C#N)\C(=O)N)OC(=O)C2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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